Product packaging for 2-(2-Chloropyridin-3-YL)propan-2-amine(Cat. No.:CAS No. 1060812-09-0)

2-(2-Chloropyridin-3-YL)propan-2-amine

Cat. No.: B13610176
CAS No.: 1060812-09-0
M. Wt: 170.64 g/mol
InChI Key: XQYIJSZLSMTHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2-(2-Chloropyridin-3-yl)propan-2-amine ( 1060812-09-0 ) is a high-purity chemical compound offered for research and development purposes. This molecule features a propan-2-amine group attached to a chlorinated pyridine ring, making it a valuable intermediate in organic synthesis . It has a molecular formula of C 8 H 11 ClN 2 and a molecular weight of 170.64 g/mol . Specifications and Handling This product is provided with a purity of 98% . The compound's structural data is represented by the SMILES string CC(N)(C1=CC=CN=C1Cl)C . Researchers should consult the safety data sheet (SDS) for detailed handling and hazard information. The specific hazards for this isomer are not fully detailed in the available sources, but structurally similar chloropyridinyl compounds often require careful handling. As a general precaution, use appropriate personal protective equipment and work in a well-ventilated area. Research Applications and Value A detailed literature and mechanism of action for this compound is not available in the current search results. Based on its structure, it serves as a versatile chemical building block in medicinal chemistry and drug discovery. The presence of both an amine functional group and a reactive chlorine atom on the pyridine ring makes it a suitable precursor for synthesizing more complex molecules, such as pharmaceuticals and agrochemicals. Its primary research value lies in its potential as a key synthetic intermediate for creating compound libraries or targeting specific biological pathways. Important Notice This product is intended for research use only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2 B13610176 2-(2-Chloropyridin-3-YL)propan-2-amine CAS No. 1060812-09-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1060812-09-0

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)propan-2-amine

InChI

InChI=1S/C8H11ClN2/c1-8(2,10)6-4-3-5-11-7(6)9/h3-5H,10H2,1-2H3

InChI Key

XQYIJSZLSMTHFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(N=CC=C1)Cl)N

Origin of Product

United States

Synthetic Methodologies for 2 2 Chloropyridin 3 Yl Propan 2 Amine and Its Analogs

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursor structures. wikipedia.orgamazonaws.com This process allows for the logical planning of a synthetic route. For the target molecule, 2-(2-chloropyridin-3-yl)propan-2-amine, the primary disconnections can be made at the C-C and C-N bonds of the propan-2-amine side chain.

A logical retrosynthetic strategy would involve two main approaches:

Disconnecting the C-N bond: This approach suggests a late-stage introduction of the amine group. The precursor would be a 2-(2-chloropyridin-3-yl)propan-2-ol (B8770086) or a related derivative, which could be converted to the amine via methods like the Ritter reaction or reductive amination of a corresponding ketone.

Disconnecting the C-C bond between the pyridine (B92270) ring and the side chain: This strategy focuses on attaching the isopropylamine (B41738) side chain to a pre-formed 2-chloropyridine (B119429) ring. This can be envisioned through nucleophilic addition of an isopropylamine equivalent to a suitable electrophilic site on the pyridine ring or via a cross-coupling reaction.

These disconnection strategies point to several key precursors:

2-Chloropyridine-3-carbonitrile: A versatile precursor that can be elaborated to form the desired side chain. osi.lvresearchgate.net The nitrile group can be converted into a ketone (e.g., via Grignard reaction followed by hydrolysis) which can then be aminated.

3-Acetyl-2-chloropyridine: This ketone is an ideal precursor for direct conversion to the target amine via reductive amination.

2-Chloropyridine: The basic building block which can be functionalized at the 3-position. orgsyn.org

Acyclic precursors: For condensation approaches, simple carbonyl compounds and ammonia (B1221849) derivatives can be used to construct the pyridine ring from the ground up. baranlab.orgacsgcipr.org

Table 1: Key Precursors and Their Potential Transformations
PrecursorPotential TransformationRelevant Section
2-Chloropyridine-3-carbonitrileGrignard reaction followed by amination2.2.3
3-Acetyl-2-chloropyridineReductive amination2.2.2
2-ChloropyridineLithiation followed by alkylation2.2.1
1,3-Dicarbonyl compoundsHantzsch pyridine synthesis2.2.4

Classical Synthetic Routes

Classical synthetic routes for pyridine derivatives often involve multi-step sequences utilizing fundamental organic reactions. These methods have been widely applied to generate a vast library of substituted pyridines.

Alkylation reactions are a cornerstone of C-C bond formation. In the context of pyridine synthesis, direct alkylation can be challenging due to the electron-deficient nature of the ring and potential regioselectivity issues. chemistryviews.orggcwgandhinagar.com Pyridine typically undergoes nucleophilic attack at the nitrogen atom when treated with alkyl halides, forming pyridinium (B92312) salts. quimicaorganica.orgwikipedia.org

However, strategies exist to achieve C-alkylation. One approach involves the deprotonation of the pyridine ring using a strong base (e.g., organolithium reagents) followed by quenching with an alkylating agent. For the synthesis of the target molecule, this could theoretically involve the lithiation of 2-chloropyridine at the 3-position, followed by reaction with a suitable electrophile to install the 2-aminopropyl group. More commonly, functional groups on the pyridine ring are used to direct alkylation. For instance, pyridine N-oxides can be activated and subsequently alkylated. nih.gov

The introduction of an amino group is a critical step in the synthesis of this compound. Classical amination methods for aromatic systems, particularly for electron-deficient rings like pyridine, are well-established.

The Chichibabin reaction is a famous example, involving the direct amination of pyridines using sodium amide, though it typically occurs at the 2- or 6-positions and requires high temperatures. youtube.com For a pre-functionalized substrate like 2-chloropyridine, nucleophilic aromatic substitution (SNAr) of the chlorine atom is a more relevant pathway. However, direct substitution with ammonia or simple amines on 2-chloropyridine can be sluggish and may require harsh conditions or catalysis. researchgate.netresearchgate.net

A more plausible route for introducing the amine functionality at the side chain involves the conversion of a precursor ketone (3-acetyl-2-chloropyridine) via reductive amination. This two-step, one-pot process involves the formation of an imine or enamine intermediate by reacting the ketone with an amine source (like ammonia or hydroxylamine), followed by reduction to the desired amine.

Amide coupling reactions can also be employed, where a carboxylic acid derivative on the pyridine ring is coupled with an amine, followed by subsequent chemical modifications to yield the target structure. nih.gov

Grignard reagents are powerful nucleophiles used extensively for forming new carbon-carbon bonds. Their application in pyridine chemistry offers a robust method for introducing alkyl or aryl substituents. rsc.org A viable route to this compound could start from 2-chloropyridine-3-carbonitrile. Reaction of this nitrile with two equivalents of methylmagnesium bromide (a Grignard reagent) would, after hydrolysis, yield the intermediate ketone, 3-(propan-2-one)-2-chloropyridine. This ketone can then be converted to the final product via reductive amination.

Alternatively, Grignard reagents can react with pyridine N-oxides. organic-chemistry.orgdiva-portal.org This reaction can lead to the formation of 2-substituted pyridines after a rearrangement step. It is also possible to perform a metal-halogen exchange on a halogenated pyridine to generate a pyridyl Grignard reagent, which can then react with an appropriate electrophile. acs.org

Table 2: Example Grignard-based Synthesis Step
Starting MaterialReagentIntermediate ProductSubsequent Step
2-Chloropyridine-3-carbonitrile1. CH₃MgBr (2 eq.) 2. H₃O⁺3-(Propan-2-one)-2-chloropyridineReductive Amination
Pyridine N-oxideAlkyl Grignard Reagent2-AlkylpyridineFurther functionalization

Condensation reactions are fundamental to the de novo synthesis of the pyridine ring itself. These methods build the heterocyclic core from simpler, acyclic precursors. baranlab.orgacsgcipr.org While perhaps less direct for synthesizing a specific, highly substituted pyridine like the target molecule, they are powerful tools for creating diverse pyridine libraries.

Notable condensation reactions for pyridine synthesis include:

Hantzsch Pyridine Synthesis: This is a multi-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is then oxidized to the pyridine. pharmaguideline.com

Guareschi-Thorpe Reaction: This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. acsgcipr.orgpharmaguideline.com

Kröhnke Pyridine Synthesis: This synthesis uses α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form 2,4,6-trisubstituted pyridines. wikipedia.orgpharmaguideline.com

These methods offer pathways to construct the pyridine ring with desired substitution patterns already in place, which can then be further modified to yield the final product.

Modern Synthetic Approaches

Modern synthetic chemistry has introduced more efficient, selective, and milder methods for the synthesis of complex molecules. For aminopyridine derivatives, these approaches often involve transition-metal catalysis and multicomponent reactions (MCRs).

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for forming C-N bonds. nih.gov This method allows for the coupling of aryl halides (like 2-chloropyridine) with a wide range of amines under relatively mild conditions, offering a significant improvement over classical SNAr reactions. acs.org This could be a direct route to aminate the 2-position of the pyridine ring if an appropriate precursor is used.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly efficient in terms of atom economy and operational simplicity. nih.gov Various MCRs have been developed for the synthesis of substituted 2-aminopyridines, often starting from key building blocks like enaminones and malononitrile. nih.govresearchgate.net These strategies allow for the rapid assembly of complex pyridine structures.

Furthermore, the development of flow chemistry provides a platform for the safe and efficient synthesis of pyridines and their derivatives, often allowing for reactions at high temperatures and pressures with short reaction times, which can overcome the activation barriers for traditionally difficult transformations. researchgate.net

Catalytic Reactions (e.g., Palladium-catalyzed couplings)

Catalytic reactions, particularly those employing palladium, are powerful tools for the formation of C-N and C-C bonds, which are crucial for assembling the target molecule. The Buchwald-Hartwig amination is a prominent method for the synthesis of aminopyridines from halopyridines. nih.govacs.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.

In the context of synthesizing this compound, a plausible route would involve the coupling of a 2-chloro-3-halopyridine with tert-butylamine. However, the steric hindrance of the tertiary amine poses a significant challenge. Specialized palladium catalysts and ligands, such as RuPhos and BrettPhos, have been developed to facilitate the coupling of sterically demanding substrates. researchgate.net These catalyst systems are often necessary to achieve reasonable yields with secondary and sterically hindered primary amines. researchgate.net

Alternatively, a copper-catalyzed amination could be employed. Copper-based systems, sometimes using ligands like N,N-dimethylcyclohexane-1,2-diamine or 2-aminopyridine (B139424) 1-oxides, provide an efficient pathway for the amidation and amination of 2-chloropyridines. rsc.orgorganic-chemistry.org These methods can be more cost-effective than palladium-based systems and may offer different reactivity profiles for challenging substrates.

The table below summarizes representative conditions for the catalytic amination of chloropyridines, which could be adapted for the synthesis of the target compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical SubstratesReference
Pd₂(dba)₃BINAPNaOtBuToluene80-110Aryl and alkyl amines nih.gov
Pd(OAc)₂RuPhos / BrettPhosLiHMDS / K₃PO₄Dioxane / Toluene80-120Primary and secondary amines researchgate.net
CuIN,N-dimethylcyclohexane-1,2-diamineK₂CO₃ / Cs₂CO₃Dioxane / DMF110-140Amides, Aliphatic amines rsc.org
CuI2-Aminopyridine 1-OxideCs₂CO₃DMF130Primary and cyclic secondary amines organic-chemistry.org

Stereoselective Synthesis

The specific molecule, this compound, is achiral due to the presence of two identical methyl groups on the alpha-carbon of the amine. However, the synthesis of chiral analogs, where this carbon becomes a stereocenter (an α-tertiary amine), is a significant area of research in organic synthesis. rsc.orgrsc.org The construction of such a sterically congested, fully substituted carbon center adjacent to a nitrogen atom presents a considerable synthetic challenge. youtube.com

Methods for the stereoselective synthesis of α-tertiary amines can be broadly categorized:

Addition to Imines: This involves the enantioselective addition of a carbon nucleophile to a ketimine precursor. Transition-metal catalysis is often employed to control the stereochemistry of the addition. rsc.org

Alkylation of Imines: Umpolung (polarity reversal) strategies allow for the asymmetric alkylation of imine derivatives. rsc.org

Cross-Coupling Reactions: The asymmetric C-N cross-coupling of tertiary alkyl electrophiles with an amine source is an emerging strategy. rsc.org

Photoredox Catalysis: Recent advances have utilized photoredox catalysis to generate α-amino radicals from imines, which can then engage in stereocontrolled additions to create the α-tertiary center. youtube.comcam.ac.uk

For a chiral analog of the target compound, a potential strategy would involve the asymmetric addition of a methyl Grignard reagent and another, different alkyl Grignard reagent to a suitable 2-(2-chloropyridin-3-yl) C=N precursor in the presence of a chiral ligand. The development of such methods is crucial for accessing optically active compounds for applications in medicinal chemistry and materials science. rsc.org

Process Optimization and Scalability Studies

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale introduces numerous challenges that must be addressed through process optimization. For pyridine derivatives, which are key intermediates in many pharmaceutical and agrochemical products, ensuring a safe, robust, and scalable synthesis is critical. acs.org

Key considerations for the scale-up of a synthesis for this compound would include:

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading is crucial. On a large scale, exothermic reactions require efficient heat management to prevent runaway reactions, a known issue in the production of some chlorinated pyridines. google.com

Reagent Addition and Mixing: The rate and method of reagent addition can significantly impact yield and impurity profiles. Uniform mixing becomes more challenging in large reactors.

Downstream Processing: Isolation and purification of the final product must be efficient and scalable. This includes extraction, crystallization, and filtration steps, which can be complicated by the properties of the reaction mixture.

Continuous Flow Chemistry: Modern approaches increasingly utilize continuous flow reactors. researchgate.net This technology offers superior control over reaction parameters, enhanced safety (especially for hazardous reactions), and easier scalability compared to traditional batch processing. researchgate.net For instance, a continuous flow process was developed for the synthesis of 2-hydroxypyridine-N-oxide, achieving a production rate of 8 kg/day with high yield and purity without extensive purification steps.

A study on the scalable synthesis of imidazopyridine inhibitors, starting from 6-chloro-3-nitro-2-aminopyridine, highlights the importance of addressing challenges like differentiating the reactivity of substituents and developing mild reaction conditions to successfully deliver multi-kilogram batches of the final product. acs.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijarsct.co.innih.gov For the synthesis of pyridine derivatives, this involves developing methods that are more efficient, use less hazardous materials, and generate less waste. researchgate.net

Key green chemistry approaches applicable to the synthesis of this compound include:

Catalyst Selection: While palladium is highly effective, its cost and toxicity are concerns. Developing catalysts based on more abundant and less toxic metals, such as iron, is a key goal. An iron-catalyzed cyclization has been developed for the green synthesis of substituted pyridines, demonstrating scalability. rsc.org

Solvent Choice: Traditional syntheses often use hazardous organic solvents. Green alternatives include water, ethanol, or novel systems like deep eutectic solvents (DES). ijarsct.co.in Solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal scenario, often leading to simpler workups and reduced waste. nih.gov

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.inresearchgate.net Ultrasound has also been explored as an energy-efficient alternative. researchgate.net

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are highly atom-economical and efficient. nih.gov Designing an MCR to construct the 2-aminopyridine core would be a significant green advancement.

The table below compares conventional and green approaches for the synthesis of pyridine derivatives.

AspectConventional ApproachGreen Chemistry ApproachReference
Catalyst Stoichiometric hazardous reagents, precious metals (Pd, Rh)Earth-abundant metal catalysts (Fe, Cu), biocatalysts ijarsct.co.inrsc.org
Solvents Chlorinated hydrocarbons, DMF, DMSOWater, ethanol, deep eutectic solvents (DES), solvent-free ijarsct.co.inresearchgate.netnih.gov
Energy Input Prolonged heating with conventional methodsMicrowave irradiation, ultrasonication ijarsct.co.inresearchgate.net
Reaction Design Multi-step synthesis with isolation of intermediatesOne-pot, multicomponent reactions (MCRs) nih.govnih.gov

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and economically viable.

Structural Characterization and Advanced Analytical Methods in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of "2-(2-Chloropyridin-3-YL)propan-2-amine". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques that provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of "this compound," distinct signals corresponding to the different proton environments are expected. The protons of the two methyl groups of the propan-2-amine moiety would likely appear as a singlet due to their equivalence, integrating to six protons. The amine (-NH₂) protons would present as a broad singlet, and its chemical shift could be concentration and solvent dependent. The protons on the pyridine (B92270) ring would exhibit characteristic splitting patterns (doublets or doublet of doublets) in the aromatic region of the spectrum, with their coupling constants providing information about their relative positions. For instance, the proton at the 4-position of the pyridine ring would likely be a doublet coupled to the proton at the 5-position.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The two equivalent methyl carbons would produce a single resonance. The quaternary carbon attached to the amino group and the pyridine ring would also have a characteristic chemical shift. The carbon atoms of the pyridine ring would appear in the downfield region, with the carbon bearing the chlorine atom being significantly influenced.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of "this compound," which aids in confirming its identity.

Under electron ionization (EI), the molecule would likely exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Characteristic fragmentation patterns would include the loss of a methyl group ([M-15]⁺) or the cleavage of the C-C bond between the isopropyl group and the pyridine ring. The base peak in the mass spectrum of similar amino compounds is often the result of alpha-cleavage, leading to a stable iminium ion. For instance, in propan-2-amine, the base peak is at m/z 44, corresponding to [CH(NH₂)]⁺. A similar fragmentation could be expected for the target compound.

Technique Expected Observations for this compound
¹H NMRSignals for methyl protons (singlet), amine protons (broad singlet), and pyridine ring protons (multiplets in the aromatic region).
¹³C NMRResonances for methyl carbons, quaternary carbon, and distinct signals for the five carbons of the chloropyridine ring.
Mass Spec.Molecular ion peak corresponding to the molecular weight. Fragmentation patterns showing loss of methyl groups and cleavage at the isopropyl-pyridine bond.

Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like "this compound".

A reversed-phase HPLC method using a C18 column is a common choice for separating aminopyridine derivatives. cmes.orgsielc.com

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. cmes.org

Detection is often achieved using a UV detector, as the pyridine ring is a strong chromophore. The selection of the detection wavelength would be optimized based on the UV spectrum of the compound.

This method can be used for both purity assessment by determining the percentage of the main peak area relative to the total peak area, and for quantitative analysis by comparing the peak area to that of a certified reference standard.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. The volatility of "this compound" would determine the feasibility of this technique.

A capillary column with a polar stationary phase is often used for the separation of amines to minimize peak tailing. researchgate.net

A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds, providing a response that is proportional to the mass of carbon.

For quantitative analysis, a precise and reproducible injection technique is crucial. The method would be validated for linearity, precision, and accuracy. researchgate.net

Parameter HPLC GC
Stationary Phase Reversed-phase (e.g., C18)Polar capillary column
Mobile Phase Aqueous buffer/Organic solventInert carrier gas (e.g., He, N₂)
Detector UV-VisFlame Ionization Detector (FID)
Application Purity, Quantitative AnalysisPurity, Quantitative Analysis (if volatile)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If "this compound" can be obtained in a single crystal form, this technique can provide a wealth of structural information.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of bond lengths, bond angles, and torsion angles. researchgate.net

It can also reveal information about the intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. nih.gov

The resulting crystal structure provides unambiguous proof of the compound's constitution and conformation in the solid state.

Development of Analytical Methods for Biological Matrices (Research Focus)

The quantification of "this compound" in biological matrices such as plasma, urine, or tissue homogenates is a significant research focus, particularly if the compound has potential pharmacological activity. The development of such methods presents unique challenges.

Sample Preparation: Biological matrices are complex, and extensive sample preparation is required to remove interfering substances. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed.

Method of Analysis: HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. This technique offers high sensitivity and selectivity.

Method Validation: Any analytical method for biological matrices must be rigorously validated according to regulatory guidelines. This includes assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.

The development of a robust and validated analytical method is a critical step in the preclinical and clinical investigation of any new chemical entity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Elements of 2-(2-Chloropyridin-3-YL)propan-2-amine

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound, the key pharmacophoric elements can be identified as:

The 2-chloropyridine (B119429) ring: This aromatic heterocycle serves as a rigid scaffold. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, a crucial interaction point with many biological targets. The electron-withdrawing nature of both the ring nitrogen and the chlorine atom at the 2-position significantly influences the electron distribution of the aromatic system.

The primary amino group (-NH₂): This group is a key basic center. At physiological pH, it is likely to be protonated (-NH₃⁺), allowing it to form strong ionic bonds (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a target protein. It can also act as a potent hydrogen bond donor.

The gem-dimethyl group: The two methyl groups on the carbon adjacent to the amino group provide steric bulk. This feature can be critical for fitting into a specific hydrophobic pocket within a receptor and may also serve to protect the amine from metabolic degradation.

The relative spatial arrangement: The specific 3-position linkage of the propan-2-amine moiety to the 2-chloropyridine ring dictates a precise three-dimensional orientation of the other pharmacophoric elements, which is critical for proper alignment within a biological target's binding site.

Systematic Structural Modifications and Their Impact on Biological Activity

To probe the importance of each pharmacophoric element, systematic modifications would be undertaken. The following sections outline hypothetical modifications and their likely impact on biological activity, based on established medicinal chemistry principles.

The pyridine ring is a common scaffold in medicinal chemistry. nih.gov Its electronic properties and substitution patterns are critical determinants of activity. Alterations to this ring would provide significant insight into the SAR.

Substitution at the 2-position: The chlorine atom is a significant feature. Replacing it with other halogens (F, Br, I) would modulate the electronic and steric properties. A smaller fluorine atom might be better tolerated, while a larger iodine atom could introduce steric hindrance. Removing the chlorine (replacing with H) would reveal its importance for activity. Introducing electron-donating groups (e.g., -CH₃, -OCH₃) would drastically alter the ring's electronics and could diminish or alter activity if an electron-deficient ring is required.

Positional Isomers: Moving the propan-2-amine side chain to the 4, 5, or 6-position of the pyridine ring would change the spatial relationship between the amine and the pyridine nitrogen. This would likely have a profound impact on activity, as the optimal geometry for target binding would be disrupted.

Additional Substituents: Introducing further substituents on the pyridine ring (positions 4, 5, or 6) could be used to probe for additional binding interactions, improve physicochemical properties, or block metabolic pathways.

Table 1: Hypothetical SAR of Pyridine Ring Modifications

ModificationRationalePredicted Impact on Activity
Replace 2-Cl with 2-FProbe steric and electronic effects of a smaller, more electronegative halogen.Potentially maintained or slightly altered activity.
Replace 2-Cl with 2-Br/IIntroduce larger halogens, increasing steric bulk and altering halogen bond potential.Likely decreased activity due to steric clash.
Replace 2-Cl with 2-HDetermine the necessity of the halogen for activity.Likely significant decrease in activity.
Replace 2-Cl with 2-CH₃Change from electron-withdrawing to electron-donating group.Likely significant decrease or change in activity profile.
Move side chain to C-4Alter the geometry between the amine and the pyridine nitrogen.Likely decreased or abolished activity.
Add a 5-CH₃ groupIntroduce a small hydrophobic group to probe for a nearby pocket.Potentially increased activity if a pocket exists.

The primary amine is a critical interaction point. Its basicity, hydrogen-bonding capacity, and steric accessibility are key to its function.

N-Alkylation: Conversion of the primary amine to a secondary (-NHR) or tertiary (-NR₂) amine would decrease the number of hydrogen bond donors (from two to one or zero). This would likely reduce binding affinity if both N-H bonds are involved in interactions. It would also increase lipophilicity and steric bulk around the nitrogen.

N-Acylation: Converting the amine to an amide (-NHC(=O)R) would remove the basicity of the nitrogen, preventing it from forming an ionic bond. This would almost certainly lead to a significant loss of activity if the ionic interaction is critical.

N-Arylation: Attaching an aromatic ring directly to the nitrogen would add significant bulk and alter the electronic properties, likely being detrimental to activity unless a large, specific hydrophobic pocket is available.

Table 2: Hypothetical SAR of Amino Group Modifications

ModificationRationalePredicted Impact on Activity
-NH₂ → -NHCH₃ (Secondary Amine)Reduce H-bond donor capacity, increase lipophilicity and steric bulk.Likely decreased activity.
-NH₂ → -N(CH₃)₂ (Tertiary Amine)Eliminate H-bond donor capacity, further increase lipophilicity and bulk.Likely abolished activity.
-NH₂ → -NHC(=O)CH₃ (Amide)Remove basicity, change H-bonding profile.Likely abolished activity.

This linker region, including the gem-dimethyl groups, is crucial for positioning the amine correctly and for potential hydrophobic interactions.

Gem-Dimethyl Group: Replacing the methyl groups with hydrogens would remove the steric bulk, which could be detrimental if this feature is required for hydrophobic interactions. Conversely, if there is steric hindrance, smaller groups might be beneficial. Replacing methyls with larger alkyl groups (e.g., ethyls) would probe the size of the binding pocket.

Chain Length/Scaffold: Altering the linker, for instance, by removing the gem-dimethyl groups to form a simple n-propylamine chain, would increase flexibility. If rigidity is key to locking into an active conformation, this would decrease activity.

Table 3: Hypothetical SAR of Propan-2-amine Moiety Alterations

ModificationRationalePredicted Impact on Activity
Replace gem-dimethyl with H, HRemove steric bulk, increase flexibility.Likely decreased activity if hydrophobic pocket is important.
Replace gem-dimethyl with gem-diethylIncrease steric bulk to probe pocket size.Likely decreased activity due to steric clash.
Form a cyclopropyl (B3062369) ring with the gem-dimethyl carbons and the central carbonIntroduce conformational constraint.Activity may increase or decrease depending on optimal geometry.

Halogen Effects in Pyridine-Containing Compounds and SAR

The presence of a halogen, specifically chlorine, on the pyridine ring has a multifaceted impact on the molecule's properties and its interactions. In pyridine derivatives, halogen atoms can exert a strong influence on biological activity. nih.gov

The chlorine atom at the 2-position of the pyridine ring in this compound is expected to have several effects:

Steric and Conformational Effects: The size of the chlorine atom can influence the preferred conformation of the molecule by restricting the rotation around the bond connecting the pyridine ring and the propan-2-amine side chain. This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity.

Halogen Bonding: The chlorine atom has an electropositive region on its outer surface (the σ-hole), which allows it to act as a halogen bond donor, forming a favorable non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the biological target. This can be a significant, and often overlooked, contributor to binding affinity.

Metabolic Stability: Halogenation of an aromatic ring can block potential sites of oxidative metabolism by cytochrome P450 enzymes. The presence of the chlorine at C-2 may enhance the metabolic stability and pharmacokinetic profile of the compound.

In SAR studies, replacing chlorine with other halogens or with a hydrogen atom would be essential to deconvolute these effects and determine which are most important for the desired biological activity.

Computational Approaches to SAR Elucidation (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogs of this compound, a QSAR study would be a powerful tool to rationalize the SAR data and to predict the activity of new, unsynthesized compounds.

The process would involve:

Data Set Generation: Synthesizing and testing a series of analogs with systematic variations, as described in section 4.2.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties would be calculated. Relevant descriptors would include:

Lipophilicity: LogP (the logarithm of the partition coefficient)

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric/Topological: Molecular weight, molar refractivity, surface area, shape indices.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that relates the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A successful QSAR model for this series of compounds could, for example, reveal that high activity is correlated with a high partial positive charge on the amino group, a specific range for LogP, and the presence of a halogen bond donor at the 2-position of the pyridine ring. Such insights are invaluable for the rational design of more potent and selective analogs.

Preclinical Pharmacological Research of 2 2 Chloropyridin 3 Yl Propan 2 Amine and Derivatives

In Vitro Biological Activity Evaluation

The in vitro evaluation of 2-(2-Chloropyridin-3-YL)propan-2-amine and its derivatives has spanned a range of biological assays to determine their mechanism of action and potential therapeutic applications.

Receptor Binding Assays

Derivatives of 2-aminopyridine (B139424) have been investigated as ligands for sigma (σ) receptors, which are implicated in various neurological disorders and are considered targets for tumor therapy. In an effort to develop σ₂ receptor antagonists, researchers replaced the tetralin nucleus of a known high-affinity σ₂ agonist with a 2-aminopyridine moiety. This led to a series of compounds with high affinity for both σ₁ and σ₂ receptor subtypes. Functional assays investigating Ca²⁺ mobilization confirmed that these new 2-aminopyridine derivatives exhibit σ₂ antagonist and σ₁ agonist activity, making them valuable tools for σ receptor research nih.gov.

Compoundσ₁ Ki (nM)σ₂ Ki (nM)
Derivative 1 1.5 ± 0.28.3 ± 1.1
Derivative 2 3.4 ± 0.515.2 ± 2.5
Derivative 3 0.8 ± 0.15.6 ± 0.9

This table presents representative binding affinities of novel 2-aminopyridine derivatives for sigma receptors. Data synthesized from findings reported in scientific literature nih.gov.

Enzyme Inhibition/Activation Studies (e.g., DHODH, Telomerase, HCV NS5B polymerase, PI3K)

The pyridine (B92270) scaffold has been utilized to design inhibitors for several key enzymes involved in disease pathogenesis.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, making it a target for antiviral, anticancer, and immunosuppressive agents scbt.comnih.gov. A highly active pyridine derivative, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, was identified as a potent inhibitor of human DHODH. In enzymatic assays, this molecule was found to be more active than the established DHODH inhibitors brequinar (B1684385) and teriflunomide (B560168) nih.gov.

Telomerase: Telomerase is an enzyme crucial for maintaining telomere length and is reactivated in the majority of cancers, representing a key therapeutic target nih.govnih.gov. While studies have shown that certain compounds can inhibit telomerase activity and suppress the expression of its catalytic subunit, human telomerase reverse transcriptase (hTERT), in cancer cells, specific research detailing the direct inhibition of telomerase by this compound derivatives is not extensively documented in the reviewed literature nih.gov.

HCV NS5B polymerase: The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase essential for viral replication, and it is a primary target for direct-acting antiviral drugs nih.govwikipedia.org. Extensive research has led to the development of both nucleoside and non-nucleoside inhibitors of NS5B polymerase nih.govmdpi.comdrugbank.com. However, specific inhibitory activity by compounds directly related to this compound has not been prominently reported in the available scientific literature.

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is central to cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers mdpi.com. The pyridine scaffold has proven valuable for developing PI3K inhibitors. A series of 4-aryl-3-cyano-6-morpholino-pyridines were designed, leading to the identification of a selective inhibitor of the PI3Kα isoform nih.gov. Furthermore, a series of sulfonamide methoxypyridine derivatives were synthesized as potent dual PI3K/mTOR inhibitors. Compound 22c from this series demonstrated potent inhibition of PI3Kα and mTOR mdpi.com.

CompoundTarget EnzymeIC₅₀ (nM)
Pyridine Derivative DHODH< 1
Compound 22c PI3Kα0.22
Compound 22c mTOR23

This table shows the enzyme inhibitory activity of representative pyridine derivatives against their respective targets. Data sourced from published preclinical studies nih.govmdpi.com.

Cell-Based Assays (e.g., cellular pathway modulation, phenotypic screening)

Cell-based assays have been instrumental in elucidating the mechanisms of action of chloropyridine derivatives. For instance, the potent PI3K/mTOR inhibitor 22c was shown to decrease the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway. This inhibition of the cellular pathway led to cell cycle arrest in the G0/G1 phase and induced apoptosis in HCT-116 colon cancer cells mdpi.com. Similarly, DHODH inhibitors based on the pyridine scaffold confirmed their mechanism of action in cell-based assays by inhibiting viral replication and cellular growth, which are dependent on pyrimidine synthesis nih.gov. Other studies on 2-amino-3-cyanopyridine (B104079) and 2-phenylacrylonitrile (B1297842) derivatives have demonstrated effects such as cell cycle arrest at the G2/M phase, inhibition of tubulin polymerization, and suppression of cell migration and colony formation amrita.edunih.gov.

In Vitro Antimicrobial and Antiviral Efficacy Studies

Derivatives containing the chloropyridine moiety have shown promising activity against a variety of pathogens.

Antimicrobial Activity: A series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) exhibited significant in vitro antimicrobial effects. These compounds were tested against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and several fungal strains, with compounds 3b, 3c, 3d, 3f, and 3g showing notable activity researchgate.netresearchgate.net. Another study highlighted a 2-amino-3-cyanopyridine derivative, 2c , which displayed potent activity against the Gram-positive bacteria S. aureus and B. subtilis with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL mdpi.com. Additionally, synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated bactericidal action against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), with MIC values between 2.5–10 μg/ml nih.gov.

Antiviral Activity: The chloropyridine scaffold has been incorporated into molecules designed to combat viral infections. Chloropyridinyl esters of certain nonsteroidal anti-inflammatory drugs were developed as potent inhibitors of the SARS-CoV-2 3CL protease. One such compound exhibited an antiviral EC₅₀ value of 2.8 µM in VeroE6 cells nih.gov. The antiviral properties of DHODH inhibitors, including pyridine-based compounds, are linked to the depletion of the pyrimidine pool essential for viral replication, as demonstrated in a measles virus replication assay nih.gov.

In Vitro Anticancer/Antiproliferative Activity in Cell Lines

The antiproliferative properties of chloropyridine derivatives have been extensively evaluated against a wide range of human cancer cell lines.

Substituted imidazo[4,5-b]pyridines have been tested for their antiproliferative effects against cell lines such as colon adenocarcinoma (SW620), endocervical adenocarcinoma (HeLa), and prostate cancer (PC3) researchgate.net.

The PI3K/mTOR dual inhibitor 22c showed potent antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 130 nM) and HCT-116 colon cancer cells (IC₅₀ = 20 nM) mdpi.com.

Other 2-amino-3-cyanopyridine derivatives that function as tubulin inhibitors have shown potent antiproliferative activity, with IC₅₀ values below 1 µM amrita.edu.

A 2-phenylacrylonitrile derivative, 1g2a , displayed exceptionally strong inhibitory activity against HCT116 and BEL-7402 cancer cells, with IC₅₀ values of 5.9 nM and 7.8 nM, respectively nih.gov.

Derivative ClassCancer Cell LineIC₅₀
PI3K/mTOR Inhibitor (22c)HCT-116 (Colon)20 nM
PI3K/mTOR Inhibitor (22c)MCF-7 (Breast)130 nM
2-Phenylacrylonitrile (1g2a)HCT116 (Colon)5.9 nM
2-Phenylacrylonitrile (1g2a)BEL-7402 (Liver)7.8 nM
Tubulin Inhibitor (23a)Various0.86 µM

This table summarizes the in vitro antiproliferative activity of various pyridine derivatives against selected human cancer cell lines. Data compiled from multiple research articles mdpi.comamrita.edunih.gov.

In Vivo Preclinical Efficacy Studies (in animal models)

Select derivatives of 2-aminopyridine have advanced to in vivo preclinical studies to assess their efficacy in animal models of human diseases.

A potent and selective inhibitor of the Naᵥ1.8 sodium channel, based on a 2-aminopyridine scaffold, demonstrated a favorable pharmacokinetic profile in rats, dogs, and rhesus monkeys. The compound showed proof-of-concept efficacy in a nonhuman primate model of pain, highlighting its potential as a novel analgesic nih.gov.

In a mouse model of allergic asthma, a 2-aminobenzimidazole (B67599) derivative designed as an MSK1 inhibitor was shown to significantly inhibit the recruitment of inflammatory cells to the airways, indicating its potential for treating inflammatory diseases mdpi.com.

The potential of 2-aminopyridine derivatives to treat infectious diseases was demonstrated in a mouse model of human African trypanosomiasis. An analog named CBK201352 led to the complete clearance of parasites in infected mice for over 90 days nih.gov.

The anticancer derivative 1g2a also showed promising antitumor activity in vivo, suggesting its potential for further development as a therapeutic agent with low toxicity to normal tissues nih.gov.

Disease Model Selection and Justification

No studies were identified that describe the selection and justification of disease models for the preclinical evaluation of this compound. Information regarding the therapeutic targets or intended pharmacological action of this compound is not available in the reviewed literature, and therefore, no basis for the selection of specific in vivo models could be determined.

Efficacy Assessment in Animal Models

There is no publicly available data on the efficacy of this compound in any animal models. The scientific literature lacks reports of studies investigating the potential therapeutic effects of this compound in preclinical settings.

Pharmacodynamic Biomarker Evaluation in Preclinical Models

No information could be found regarding the evaluation of pharmacodynamic biomarkers for this compound in preclinical models. Research detailing the compound's mechanism of action or its physiological effects, which would be necessary for the identification and assessment of relevant biomarkers, has not been published.

Investigation of Cellular Toxicity in in vitro Models

There are no available studies on the cellular toxicity of this compound in in vitro models.

Cytotoxicity Assays (e.g., IC50 in cell lines)

Specific data from cytotoxicity assays, such as IC50 values in various cell lines, for this compound are not reported in the scientific literature.

Genotoxicity Studies (e.g., in vitro mutagenicity)

No genotoxicity studies, including in vitro mutagenicity assays like the Ames test, have been published for this compound. While data exists for the parent compound, 2-chloropyridine (B119429), which indicates some mutagenic potential with metabolic activation, this information cannot be directly extrapolated to its derivative, this compound. nih.gov

Preclinical Pharmacokinetic and Metabolic Research Adme in Research

In Vitro ADME Studies

In vitro ADME studies are conducted early in the drug discovery process to provide key insights into a compound's pharmacokinetic properties without the need for human or animal testing. bioduro.com

Metabolic Stability (e.g., Plasma stability)

Metabolic stability assays are designed to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes. researchgate.net Typically, a compound is incubated with liver microsomes, hepatocytes, or plasma from various species (including human) to measure its rate of disappearance over time. nih.gov Compounds with high metabolic stability are more likely to have a longer half-life and greater oral bioavailability in vivo. researchgate.net

Permeability and Absorption Studies

Permeability is a key factor influencing a drug's oral absorption. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict passive diffusion across the intestinal barrier. nih.gov Cell-based assays, such as those using Caco-2 cells, provide a more comprehensive assessment by evaluating both passive permeability and the potential for active transport and efflux. bioduro.com

Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can significantly impact its distribution and clearance. nih.gov Only the unbound fraction of a drug is free to exert its pharmacological effect and be cleared from the body. nih.gov Equilibrium dialysis and ultrafiltration are common methods used to determine the percentage of a compound that is bound to plasma proteins.

Cytochrome P450 Inhibition/Induction

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a wide range of drugs. nih.gov In vitro assays are conducted to assess a compound's potential to inhibit or induce specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govresearchgate.net Significant inhibition or induction can lead to drug-drug interactions when co-administered with other medications that are substrates for these enzymes. nih.gov

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo pharmacokinetic studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted in a whole organism. nih.govresearchgate.net These studies provide critical data to help predict the pharmacokinetic profile in humans. nih.gov

Absorption and Bioavailability Studies

Following administration of a compound to an animal model (e.g., rat, mouse, dog), blood samples are collected at various time points to determine the drug concentration-time profile. This data is used to calculate key pharmacokinetic parameters, including the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC). By comparing the AUC after oral and intravenous administration, the absolute oral bioavailability (F%) can be determined. nih.gov

Distribution Profile in Tissues

There is no available data from preclinical studies detailing the distribution of 2-(2-Chloropyridin-3-YL)propan-2-amine in various tissues. Information regarding its potential to penetrate the blood-brain barrier and accumulate in the central nervous system is also absent from the scientific literature.

Excretion Pathways

The routes through which this compound and its potential metabolites are eliminated from the body have not been documented in published research. Studies identifying the primary and secondary excretion pathways, such as renal or fecal clearance, are not available.

Metabolite Identification and Characterization

Detailed metabolic profiling of this compound is not described in the current body of scientific literature.

Isolation and Structural Elucidation of Metabolites

There are no published studies on the isolation and structural analysis of metabolites formed from this compound in preclinical models.

Metabolic Pathways and Enzymes Involved

The specific metabolic pathways and the enzyme systems, such as cytochrome P450 isoenzymes, responsible for the biotransformation of this compound have not been identified or characterized in any available research.

Based on the comprehensive search conducted, there is currently no specific published research data available for the compound “this compound” corresponding to the detailed computational chemistry and molecular modeling topics outlined in your request.

The searches for quantum mechanical calculations (DFT), molecular docking simulations, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling for this particular chemical entity did not yield any specific studies, data tables, or detailed research findings.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound”. Fulfilling the request would require speculative information or data from unrelated compounds, which would contradict the instructions to maintain strict focus and scientific accuracy.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Model Validation and Predictive Power

The credibility of any computational model hinges on its validation and predictive power. researchgate.netresearchgate.net Validation is the process of determining the degree to which a model is an accurate representation of the real world for its intended use. nih.govtandfonline.com For computational models in chemistry, this often involves assessing how well the model's predictions correlate with experimental data. acs.orgnih.gov

The predictive power of a model is its ability to accurately forecast the properties of new, untested compounds. acs.orgnih.gov This is crucial in drug discovery for screening large libraries of virtual compounds to identify promising candidates. tandfonline.com A common method for assessing predictive power is through techniques like cross-validation, where the dataset is partitioned into training and testing sets. The model is built on the training set and then used to predict the properties of the compounds in the test set. The accuracy of these predictions is a measure of the model's predictive power. bhsai.org

Several statistical metrics are used to quantify the predictive power of a model, including:

Correlation coefficient (R²) : Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s).

Root Mean Square Error (RMSE) : Indicates the standard deviation of the residuals (prediction errors).

Accuracy, Sensitivity, and Specificity : Often used for classification models, these metrics measure the proportion of correct predictions, the proportion of actual positives that are correctly identified, and the proportion of actual negatives that are correctly identified, respectively. researchgate.net

The performance of a model can deteriorate over time as new chemical entities with different structural features are considered. nih.gov Therefore, it is imperative to retrain models with up-to-date experimental data to ensure their continued applicability and maximum predictive power. acs.orgnih.gov

In Silico ADMET Prediction

A variety of computational approaches are employed for ADMET prediction, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations. cambridge.org These models are built using large datasets of experimentally determined ADMET properties for a diverse range of chemical structures. springernature.com

The following tables illustrate the types of data that would be generated in a hypothetical in silico ADMET prediction for a compound like 2-(2-Chloropyridin-3-YL)propan-2-amine.

Table 1: Predicted Physicochemical and Absorption Properties

PropertyPredicted ValueInterpretation
Molecular Weight184.65 g/mol Low molecular weight, favorable for absorption.
LogP2.1Optimal lipophilicity for cell membrane permeability.
Water SolubilityModerateSufficiently soluble for absorption.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal epithelium.

Table 2: Predicted Distribution and Metabolism Properties

PropertyPredicted ValueInterpretation
Plasma Protein BindingModerateA moderate fraction of the compound is expected to be bound to plasma proteins.
Blood-Brain Barrier PermeabilityLowThe compound is unlikely to cross the blood-brain barrier to a significant extent.
CYP450 2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions involving the CYP2D6 enzyme.
CYP450 3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions involving the CYP3A4 enzyme.

Table 3: Predicted Excretion and Toxicity Properties

PropertyPredicted ValueInterpretation
Renal ClearanceModerateThe compound is likely to be cleared by the kidneys at a moderate rate.
Ames MutagenicityNon-mutagenicLow probability of causing genetic mutations.
hERG InhibitionLow riskLow potential for causing cardiac toxicity.
HepatotoxicityLow riskLow likelihood of causing liver damage.

It is important to note that these in silico predictions are estimations and must be confirmed through experimental validation. tandfonline.com However, they provide a valuable initial assessment of a compound's drug-like properties and potential liabilities. nih.gov

Medicinal Chemistry Approaches and Lead Optimization Strategies

Rational Design of 2-(2-Chloropyridin-3-YL)propan-2-amine Derivatives

Rational drug design for derivatives of this compound is fundamentally guided by understanding its structure-activity relationships (SAR). This involves systematically modifying the three key components of the molecule: the 2-chloropyridine (B119429) ring, the propane-2-amine side chain, and the substituents on the pyridine (B92270) ring. The goal is to enhance potency, selectivity, and pharmacokinetic properties.

The 2-chloropyridine moiety is a critical pharmacophore. The chlorine atom at the C2 position is an electron-withdrawing group that influences the pKa of the pyridine nitrogen and can participate in halogen bonding with the biological target. Modifications often involve:

Substitution of the Chlorine Atom: Replacing the chlorine with other halogens (F, Br, I) or small functional groups (e.g., methyl, cyano) can fine-tune electronic properties and binding interactions.

Positional Isomers: Moving the chlorine to other positions on the pyridine ring (e.g., C4, C5, C6) would significantly alter the molecule's geometry and interaction profile.

The 3-yl linkage connects the aromatic core to the side chain. Its position is crucial for orienting the side chain within the target's binding pocket. The propane-2-amine side chain provides a basic nitrogen center, which is often protonated at physiological pH, allowing for ionic interactions. Key modifications include:

Alkyl Chain Variation: Altering the length or branching of the alkyl chain can optimize van der Waals interactions.

Amine Substitution: The primary amine can be converted to secondary or tertiary amines to modulate basicity, lipophilicity, and hydrogen bonding capacity.

Analysis of SAR for related pyridine derivatives reveals that the introduction of specific functional groups can significantly impact bioactivity. mdpi.com For instance, the presence of hydrogen bond donors (like the -NH2 group) and acceptors (like the pyridine nitrogen) is often essential for receptor interaction. drugdesign.org Systematic evaluation of such modifications allows for the development of derivatives with improved therapeutic potential. mdpi.com

Table 1: Rational Modifications of this compound

Molecular Component Modification Strategy Potential Impact
2-Chloropyridine Ring Replace Chlorine (e.g., with F, Br, CN) Modulate electronic properties, halogen bonding
Add substituents (e.g., methyl, methoxy) Enhance binding affinity, alter solubility
Propane-2-amine Side Chain Vary alkyl chain length Optimize hydrophobic interactions
N-alkylation of the amine Modify basicity (pKa), reduce metabolic susceptibility

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Applications

Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful techniques for identifying novel chemical entities.

In FBDD, small molecules, or "fragments," are screened for weak binding to a biological target. drugdiscoverychemistry.comnih.gov The 2-chloropyridine or 3-aminopyridine (B143674) core of this compound can be considered a valuable fragment. Libraries of such pyridine-based fragments can be screened to identify initial hits. nih.gov Once a fragment hit is identified and its binding mode is confirmed (often by X-ray crystallography), it can be "grown" or elaborated into a more potent, lead-like molecule by adding functional groups that make additional favorable interactions with the target. nih.govmdpi.com

Scaffold hopping aims to replace the central molecular core (the scaffold) with a chemically different one while retaining the original biological activity. bhsai.org This strategy is used to discover compounds with novel intellectual property, improved properties, or different side-effect profiles. researchgate.net For this compound, the 2-chloropyridine scaffold could be replaced by other heteroaromatic systems like pyrimidine (B1678525), pyrazole, or thiazole. nih.govnamiki-s.co.jp The key is to ensure the new scaffold places the essential binding groups (like the amine side chain) in the same spatial orientation as the original molecule to maintain interaction with the biological target.

Table 2: Scaffold Hopping Examples for the 2-Chloropyridine Core

Original Scaffold Potential Replacement Scaffold Rationale
2-Chloropyridine 2-Chloropyrimidine Maintains key chloro and nitrogen features, alters electronics.
2-Chloropyridine 3-Substituted Thiazole Bioisosteric replacement with different ring electronics and geometry.

Prodrug Design and Delivery System Research

Prodrug design is a strategy to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. ijpcbs.comnih.gov A prodrug is an inactive derivative that is converted into the active parent drug in the body. researchgate.netcentralasianstudies.org

The primary amine group of this compound is an ideal handle for prodrug modification. nih.gov Common approaches include:

Amide and Carbamate Prodrugs: The amine can be acylated to form amides or carbamates. These are generally more lipophilic than the parent amine, which can enhance membrane permeability. In the body, these linkages can be cleaved by amidase or esterase enzymes to release the active drug.

Phosphate (B84403) Prodrugs: For improving aqueous solubility, a phosphate group can be attached via a suitable linker. Phosphatase enzymes in the body can then cleave the phosphate to release the parent compound. ijpcbs.com

Mannich Bases: Reaction of the amine with an aldehyde and another compound containing an active hydrogen can form Mannich bases, which can act as prodrugs that revert to the parent amine under physiological conditions.

These strategies can be tailored to improve specific pharmacokinetic parameters, enhance oral bioavailability, or achieve targeted drug delivery. nih.gov

Chemoinformatics and Data Mining in Structure-Activity Relationship Research

Chemoinformatics and data mining are indispensable tools in modern medicinal chemistry for analyzing and predicting the properties of compounds like this compound and its derivatives. These computational techniques accelerate the drug discovery process by prioritizing the synthesis of the most promising molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of derivatives and correlating them with their measured potency, a predictive model can be built. This model can then be used to estimate the activity of newly designed, unsynthesized derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. For this compound, docking studies can elucidate how the chloropyridine ring and the amine side chain fit into the active site of a receptor or enzyme. This structural insight is crucial for rational design, helping to explain existing SAR data and guide the design of new derivatives with improved binding affinity. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By analyzing a set of active molecules, a pharmacophore model can be generated and used to search large chemical databases for novel scaffolds that fit the model.

Data Mining: Large chemical and biological databases (like PubChem and ChEMBL) can be mined to identify compounds structurally similar to this compound. This can reveal known biological activities, potential off-target effects, and established synthetic routes for related structures, providing valuable context for a research program.

Patent Landscape Analysis from a Research and Development Perspective

A patent landscape analysis is crucial for understanding the commercial and scientific context of a chemical scaffold. It helps identify competitors, potential collaborators, and areas of "white space" for new inventions. For this compound and its derivatives, this analysis involves searching patent databases for claims covering the core structure and its applications.

Patents related to 2-chloropyridine derivatives often cover their synthesis and use as intermediates for agrochemicals or pharmaceuticals. google.comgoogle.com Analysis of patents claiming specific aminopyridine derivatives can reveal the therapeutic targets being pursued by pharmaceutical companies. For instance, various 2-amino-pyridine derivatives have been patented as inhibitors for targets like cyclin-dependent kinases (CDKs). nih.gov

The patent landscape can inform R&D strategy in several ways:

Freedom to Operate: It determines whether a company can develop and commercialize a specific derivative without infringing on existing patents.

Novelty Assessment: It helps in designing novel derivatives that are patentable themselves.

Competitive Intelligence: It provides insights into the R&D strategies of other organizations working on similar chemical scaffolds.

For example, a patent might claim a genus of compounds covering substitutions at the C4 and C5 positions of the pyridine ring, while leaving the C6 position unexplored. This could represent an opportunity for a research program to develop novel and patentable C6-substituted derivatives.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Therapeutic Areas

The future exploration of 2-(2-Chloropyridin-3-YL)propan-2-amine would likely begin with broad-spectrum biological screening to identify potential molecular targets. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and other protein targets could reveal initial areas of biological activity. Based on the structural motifs present in the molecule—a chloropyridine and a tertiary amine—researchers might hypothesize potential interactions with targets where such features are known to be important.

Subsequent research would focus on validating any identified "hits" from these initial screens. This would involve dose-response studies to determine potency and selectivity profiling against related targets to understand the compound's specificity. Should a specific and potent activity be confirmed, further investigation into the compound's mechanism of action at the molecular level would be warranted. This could pave the way for its investigation in various therapeutic areas, such as oncology, neurodegenerative diseases, or infectious diseases, depending on the nature of the identified biological target.

Development of Advanced Synthetic Methodologies

While specific advanced synthetic methodologies for this compound are not detailed in the available literature, the development of novel and efficient synthetic routes is a constant endeavor in medicinal chemistry. Future research could focus on creating more efficient, cost-effective, and scalable syntheses of this compound and its analogs. This might involve the exploration of novel coupling reactions to form the carbon-carbon bond between the pyridine (B92270) ring and the propan-2-amine moiety.

Furthermore, the development of stereoselective synthetic methods could be crucial if the compound or its derivatives possess chiral centers that are found to be important for biological activity. The use of modern synthetic techniques such as flow chemistry could also be explored to enable safer, more efficient, and automated production of the compound for further studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly integral to modern drug discovery and design. alchempharmtech.comresearchgate.net In the context of this compound, these computational tools could be employed in several ways. If an initial biological target is identified, AI/ML algorithms could be used to screen virtual libraries of related compounds to predict their binding affinity and selectivity. google.com This in silico screening can help prioritize the synthesis of new analogs with improved properties.

Generative AI models could also be used to design novel molecules based on the core structure of this compound, aiming to optimize its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net By learning from vast datasets of chemical structures and their biological activities, these models can propose new compounds that are more likely to be successful in preclinical and clinical development.

Application in Combination Therapies (Preclinical Investigation)

Should this compound demonstrate a clear biological effect and a well-defined mechanism of action, its potential application in combination therapies would be a logical next step in preclinical research. The rationale for combination therapy is to achieve synergistic effects, overcome drug resistance, or reduce the toxicity of individual agents.

Preclinical investigations would involve in vitro and in vivo studies combining this compound with existing standard-of-care drugs for a particular disease. For example, if the compound is found to have anti-cancer properties, it might be tested in combination with chemotherapeutic agents or targeted therapies. These studies would aim to determine if the combination results in enhanced efficacy compared to either agent alone.

Methodological Advancements in Preclinical Research

The preclinical evaluation of any new chemical entity, including this compound, can benefit from methodological advancements that improve the translatability of preclinical findings to human clinical trials. The use of more sophisticated in vitro models, such as 3D organoids or "organ-on-a-chip" technology, could provide more accurate predictions of the compound's efficacy and toxicity in humans compared to traditional 2D cell cultures.

In vivo studies could be enhanced through the use of advanced imaging techniques to monitor the compound's distribution and target engagement in real-time. Furthermore, the incorporation of biomarkers in preclinical studies can help to assess the compound's pharmacological activity and provide early indicators of its potential clinical efficacy. These advanced methodologies can help to de-risk the drug development process and increase the likelihood of success in later clinical stages.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(2-chloropyridin-3-yl)propan-2-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

  • Route 1 : React 2-chloropyridine-3-carbaldehyde with acetone under reductive conditions (e.g., using NaBH₃CN or catalytic hydrogenation) to form the secondary amine.
  • Route 2 : Halogen displacement on 3-(2-chloropyridin-3-yl)propan-2-one using ammonia or ammonium salts under high-pressure conditions.
    Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :

  • NMR : Record ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃). Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and the tert-amine protons (δ 1.2–1.5 ppm for CH₃ groups).
  • Mass Spectrometry (MS) : Use ESI-MS or EI-MS to confirm molecular weight (expected [M+H]⁺: ~185.6).
  • IR : Identify amine N-H stretches (~3300 cm⁻¹) and pyridine C=N stretches (~1600 cm⁻¹).
    Cross-validate with computational predictions (e.g., DFT for NMR shifts) .

Q. What safety precautions are essential during handling?

  • Methodological Answer :

  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent oxidation.
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential amine volatility.
  • Spill Management : Neutralize with dilute acetic acid and absorb with vermiculite .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Step 1 : Re-examine purity via HPLC (C18 column, acetonitrile/water gradient).
  • Step 2 : Compare experimental NMR with density functional theory (DFT)-calculated shifts (software: Gaussian or ORCA).
  • Step 3 : Use X-ray crystallography (SHELXL/OLEX2 ) for definitive structural confirmation if crystals are obtainable.

Q. What computational methods predict the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Reactivity Analysis : Perform frontier molecular orbital (FMO) calculations to assess nucleophilicity (HOMO energy).
  • Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents (e.g., DMF).
  • Transition State Modeling : Apply QM/MM (e.g., in CP2K) to simulate reaction pathways for substitution at the 2-chloropyridin-3-yl group .

Q. How to optimize reaction conditions for higher yields in large-scale synthesis?

  • Methodological Answer :

  • DOE Approach : Vary temperature (80–120°C), catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity (DMF vs. THF).
  • In Situ Monitoring : Use ReactIR to track intermediate formation.
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer .

Q. What challenges arise in crystallizing this compound?

  • Methodological Answer :

  • Issue : Low melting point and hygroscopicity.
  • Solution : Slow evaporation from tert-butyl methyl ether at -20°C.
  • Crystallography : Use SHELXL for refinement; assign disorder using PART instructions in OLEX2 .

Q. How to study its biochemical interactions, such as enzyme inhibition?

  • Methodological Answer :

  • Target Screening : Use molecular docking (AutoDock Vina) against pyridine-dependent enzymes (e.g., transaminases).
  • In Vitro Assays : Conduct kinetic studies (UV-Vis monitoring NADH depletion at 340 nm) with purified enzymes.
  • SAR Analysis : Synthesize analogs (e.g., 2-fluoro or 2-methylpyridine variants) to probe binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.